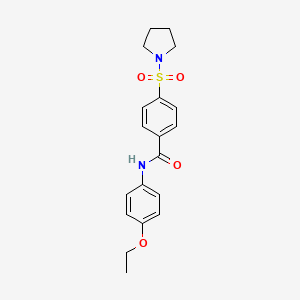

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a pyrrolidine sulfonyl group at the para-position and a 4-ethoxyphenylamine moiety. Its molecular formula is C₁₉H₂₂N₂O₄S, with a molecular weight of 374.46 g/mol and a logP value of 3.1566, indicating moderate lipophilicity . The compound’s stereochemistry is achiral, simplifying synthesis and purification processes .

The pyrrolidine sulfonyl group contributes to its electron-withdrawing and hydrogen-bonding capabilities, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-17-9-7-16(8-10-17)20-19(22)15-5-11-18(12-6-15)26(23,24)21-13-3-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXQJBODBSRKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

Formation of the sulfonyl chloride: This can be achieved by reacting 4-(pyrrolidine-1-sulfonyl)benzoic acid with thionyl chloride under reflux conditions.

Amidation reaction: The resulting sulfonyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the desired sulfonylbenzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves various methodologies aimed at enhancing its biological activity. Recent studies have focused on developing derivatives of sulfamoyl-benzamides, which include modifications to the benzene and pyrrolidine rings to improve selectivity and potency against specific biological targets, such as h-NTPDases, which are involved in purinergic signaling pathways .

Inhibition of h-NTPDases

One of the primary applications of this compound is its role as a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are crucial in regulating nucleotide levels in cells and are implicated in various pathological conditions, including cancer and inflammatory diseases. Studies have demonstrated that derivatives of sulfamoyl-benzamides exhibit significant inhibitory activity against multiple isoforms of h-NTPDases, with IC50 values indicating potent inhibition .

Anti-Cancer Properties

Research has also highlighted the anti-cancer potential of this compound derivatives. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Mechanistic studies suggest that these compounds may induce cell cycle arrest by disrupting tubulin polymerization .

Case Study 1: Inhibition Profile Against h-NTPDases

A study evaluated a series of sulfamoyl-benzamide derivatives for their inhibitory effects on h-NTPDase isoforms. Among these, this compound demonstrated a remarkable selectivity profile with sub-micromolar IC50 values against h-NTPDase1 and h-NTPDase3. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring significantly enhanced inhibitory potency .

Case Study 2: Anti-Cancer Activity Assessment

In another investigation focusing on anti-cancer properties, researchers synthesized a range of benzamide derivatives, including this compound. These compounds were tested against several human cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzamide groups are often involved in hydrogen bonding and hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Alkoxy Substitution Effects

The ethoxy group strikes a balance between lipophilicity and metabolic stability, making it a preferred substituent in drug discovery for optimizing pharmacokinetics .

Sulfonamide-Containing Analogues

Sulfonamide moieties are critical for target engagement in many bioactive compounds. Notable examples include:

- N-(4-(N,N-Dimethylsulfamoyl)phenyl)-4-(thiazol-2-yl)benzamide (Compound 50) : This thiazole-containing derivative activates NF-κB signaling, with a molecular weight of 443.33 g/mol and a logP of 3.9 .

- N-(4-(Piperidin-1-ylsulfonyl)phenyl)-4-(thiazol-2-yl)benzamide (2D216) : Features a piperidine sulfonyl group, enhancing solubility (logP ~3.2) compared to pyrrolidine analogs .

Table 2: Sulfonamide Group Variations

Heterocyclic Derivatives

Heterocyclic modifications significantly alter bioactivity. For instance:

- N-(4-Ethoxy-3-ethylbenzothiazol-2-ylidene)-4-(pyrrolidine-1-sulfonyl)benzamide: Incorporates a benzothiazole ring, increasing molecular weight (459.6 g/mol) and complexity (complexity score 768) . -4.2 for the target compound) .

- 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide : Exhibits antibacterial activity due to the imidazole-thiazole synergy, though with higher polarity (PSA ~90 Ų) limiting membrane permeability .

Table 3: Heterocyclic Modifications

Key Research Findings and Implications

- Alkoxy Chain Length : Ethoxy substituents optimize lipophilicity and metabolic stability compared to methoxy or propoxy groups .

- Sulfonamide Flexibility : Pyrrolidine sulfonyl groups may enhance target selectivity over rigid piperidine or planar dimethylsulfamoyl moieties .

- Heterocyclic Additions : While heterocycles like benzothiazole improve target affinity, they often compromise solubility and synthetic accessibility .

Biological Activity

N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound classified as a sulfonylbenzamide. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential applications in treating various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is synthesized through a two-step process involving the formation of sulfonyl chloride and subsequent amidation with 4-ethoxyaniline. The general reaction pathway is as follows:

- Formation of Sulfonyl Chloride : Reacting 4-(pyrrolidine-1-sulfonyl)benzoic acid with thionyl chloride under reflux conditions.

- Amidation Reaction : The resulting sulfonyl chloride is reacted with 4-ethoxyaniline in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups facilitate hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity or receptor function.

Antimicrobial Activity

Recent studies have evaluated various pyrrolyl benzamide derivatives for their antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains. For instance, compounds with similar structures demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarity to active derivatives suggests potential antimicrobial efficacy.

Anti-Cancer Activity

The compound's anti-cancer potential has been explored through its interactions with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Inhibitors targeting Bcl-2 have shown promise in preclinical trials, suggesting that this compound may exhibit similar properties . Studies indicate that modifications to the pyrrolidine ring can enhance binding affinity and selectivity towards Bcl-2, potentially leading to improved therapeutic outcomes.

Study on Antibacterial Activity

A recent study investigated the antibacterial effects of pyrrolyl benzamide derivatives against Mycobacterium tuberculosis. Among the tested compounds, several demonstrated promising activity with MIC values comparable to established antibiotics . While this compound was not directly tested, its structural analogs showed that modifications at the C4 position could enhance antibacterial properties.

Evaluation of Anticancer Properties

Research on related compounds has highlighted their effectiveness in inhibiting cancer cell proliferation. For example, certain pyrrolidine derivatives were found to be effective against breast cancer cell lines, showcasing IC50 values significantly lower than those of standard treatments . This indicates that this compound may also possess similar anticancer activities.

Research Findings Summary

| Activity Type | Target | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | Not directly tested | Similar compounds showed MIC values between 3.12 - 12.5 μg/mL |

| Anticancer | Bcl-2 dependent cancer cells | IC50 values < 100 nM | Related compounds demonstrated significant potency |

Q & A

Q. What are the recommended synthetic routes for N-(4-Ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, and how can reaction conditions be optimized for high yield?

Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: Introduce the pyrrolidine-1-sulfonyl group to the benzamide core using sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere).

Coupling Reactions: Amide bond formation between the sulfonylated benzoyl chloride and 4-ethoxyaniline, often mediated by coupling agents like EDC/HOBt in dichloromethane or toluene .

Purification: Column chromatography or recrystallization to isolate the final product.

Optimization Tips:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfonylation.

- Catalysts: Palladium-based catalysts improve coupling efficiency .

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm the ethoxyphenyl moiety (δ ~6.8–7.4 ppm for aromatic protons) and pyrrolidine-sulfonyl group (δ ~3.1–3.5 ppm for CH₂ groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Confirm sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's bioactivity?

Answer:

- Core Modifications:

- Vary the pyrrolidine ring (e.g., substituents at nitrogen) to assess steric/electronic effects on target binding .

- Replace the 4-ethoxyphenyl group with halogenated or heteroaromatic analogs to study hydrophobicity/π-π interactions .

- Assay Design:

- Enzyme Inhibition: Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric assays .

- Cellular Uptake: Radiolabel the compound to quantify bioavailability in cell lines .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving sulfonamide-containing benzamide derivatives?

Answer:

- Standardize Assay Conditions:

- Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .

- Validate Target Specificity:

- Use CRISPR/Cas9 knockout models to confirm on-target effects .

- Computational Cross-Check:

- Apply molecular docking (e.g., AutoDock Vina) to reconcile divergent activity trends with binding mode predictions .

Q. How can computational methods guide the optimization of reaction pathways for derivatives of this compound?

Answer:

- Quantum Chemical Calculations:

- Use density functional theory (DFT) to model transition states and identify rate-limiting steps in sulfonylation or amide coupling .

- Reaction Pathway Screening:

- Tools like ICReDD integrate computation and experimental data to predict optimal solvents/catalysts, reducing trial-and-error approaches .

- Machine Learning:

- Train models on existing reaction databases to recommend conditions (e.g., solvent/catalyst pairs) for novel derivatives .

Q. What are the critical considerations for analyzing metabolic stability and degradation products of this compound?

Answer:

- In Vitro Metabolism:

- Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylation or sulfoxide formation .

- Degradation Studies:

- Expose to accelerated conditions (e.g., 40°C/75% RH) and identify hydrolytic byproducts (e.g., cleavage of the ethoxy group) .

- Isotope Tracing:

- Use ¹⁴C-labeled analogs to track metabolic pathways in vivo .

Key Notes for Methodological Rigor

- Data Reproducibility: Document solvent purity, catalyst lot numbers, and equipment calibration details.

- Ethical Compliance: Adhere to institutional guidelines for biological testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.